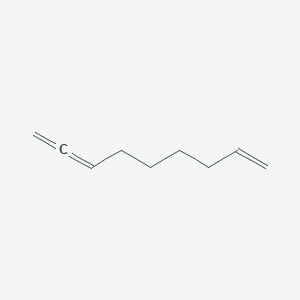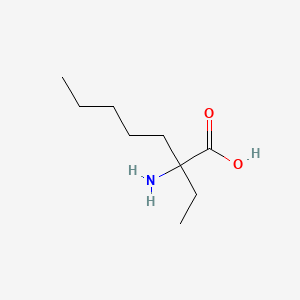![molecular formula C14H12Br2Hg B14731800 Bis[(3-bromophenyl)methyl]mercury CAS No. 10507-40-1](/img/structure/B14731800.png)
Bis[(3-bromophenyl)methyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(3-bromophenyl)methyl]mercury is an organomercury compound with the molecular formula C14H12Br2Hg It is characterized by the presence of two 3-bromophenyl groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[(3-bromophenyl)methyl]mercury typically involves the reaction of 3-bromobenzyl chloride with mercury(II) acetate in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(3-bromophenyl)methyl]mercury can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3-bromophenyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmercury compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Bis[(3-bromophenyl)methyl]mercury has several applications in scientific research:
Biology: The compound can be used to study the effects of organomercury compounds on biological systems, including their toxicity and interactions with biomolecules.
Medicine: Research into the potential therapeutic applications of organomercury compounds, although limited, includes exploring their use in targeted drug delivery systems.
Mecanismo De Acción
The mechanism of action of bis[(3-bromophenyl)methyl]mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to potential biological effects. The compound’s reactivity in cross-coupling reactions is facilitated by the activation of the mercury-carbon bond, allowing for the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(phenyl)methylmercury
- Bis(4-bromophenyl)methylmercury
- Bis(2-bromophenyl)methylmercury
Comparison
Bis[(3-bromophenyl)methyl]mercury is unique due to the position of the bromine atoms on the phenyl rings. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to bis(phenyl)methylmercury, the presence of bromine atoms can enhance the compound’s ability to participate in substitution and coupling reactions. Additionally, the specific arrangement of bromine atoms in this compound may affect its interactions with biological molecules, potentially altering its toxicity and biological activity .
Propiedades
Número CAS |
10507-40-1 |
|---|---|
Fórmula molecular |
C14H12Br2Hg |
Peso molecular |
540.64 g/mol |
Nombre IUPAC |
bis[(3-bromophenyl)methyl]mercury |
InChI |
InChI=1S/2C7H6Br.Hg/c2*1-6-3-2-4-7(8)5-6;/h2*2-5H,1H2; |
Clave InChI |
IETVIBNQVBLXQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C[Hg]CC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)

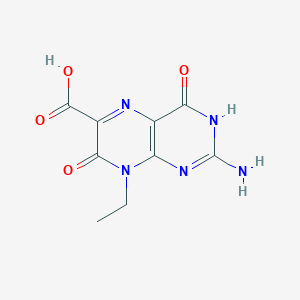
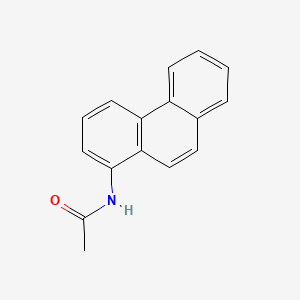
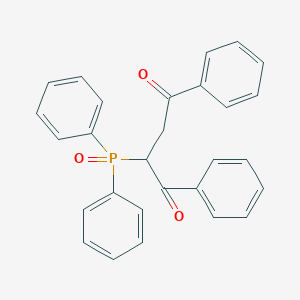

![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
